molecular formula C31H49FeN6O11 B047393 N(alpha)-Dimethylneocoprogen CAS No. 117852-95-6

N(alpha)-Dimethylneocoprogen

Cat. No.: B047393
CAS No.: 117852-95-6
M. Wt: 737.6 g/mol
InChI Key: HHCPFOYNEPECCX-ONBUGDHTSA-N
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Description

N(alpha)-Dimethylneocoprogen is a novel trihydroxamate siderophore first isolated from highly pathogenic strains of fungi, including Alternaria longipes and Fusarium dimerum . This compound is an Nα-dimethylated analog within the coprogen family, a class of fungal siderophores known for their high affinity for ferric iron (Fe³⁺) . Siderophores are low-molecular-weight iron-chelators that are essential for the survival, growth, and virulence of many microorganisms in iron-limited environments, which are common in both nature and within host organisms . As a hydroxamate-type siderophore, this compound acts as a hexadentate ligand, forming a stable, octahedral complex with a single Fe³⁺ ion . This complex is recognized by specific transport proteins on the fungal cell surface and internalized, providing a crucial mechanism for iron acquisition . The dimethylation at the Nα position is a key structural feature that differentiates it from other coprogens and can influence its iron-binding affinity and physicochemical properties . This makes it a valuable compound for studying microbial iron homeostasis, the molecular basis of fungal pathogenicity, and the diversity of siderophore-mediated iron acquisition systems . Applications & Research Value: This siderophore is primarily used in microbiological and biochemical research to investigate fungal physiology and metal chelation. Its role in supporting the growth of pathogenic fungi under iron starvation makes it a relevant molecule for studies focused on understanding and disrupting virulence mechanisms . Researchers can use this compound to explore siderophore biosynthesis pathways, transport mechanisms, and their potential as targets for antifungal strategies . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)37(47)16-8-11-26(34(4)5)31(44)48-18-13-22(2)20-28(41)36(46)15-7-10-25-30(43)32-24(29(42)33-25)9-6-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19+,22-20-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPFOYNEPECCX-ONBUGDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])C)N(C)C)[O-])CCO.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/C)N(C)C)[O-])/CCO.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49FeN6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117852-95-6
Record name N(alpha)-Dimethylneocoprogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Genomic and Enzymatic Pathways

The biosynthesis of N(alpha)-Dimethylneocoprogen in S. apiospermum is tightly regulated by iron availability. Under iron-depleted conditions, this fungus upregulates genes encoding key enzymes in the siderophore pathway. The process begins with the hydroxylation of L-ornithine by N5-monooxygenase (SidA), forming N5-hydroxy-L-ornithine. Subsequent acylation by the transacylase SidF introduces an anhydromevalonyl group, differentiating coprogen-type siderophores from other hydroxamate families.

Anhydromevalonyl-CoA, required for this step, is synthesized via peroxisomal enzymes SidI (CoA-ligase) and SidH (dehydratase). These steps highlight the compartmentalization of siderophore biosynthesis, with peroxisomes playing a critical role in precursor synthesis.

Cultivation and Induction Conditions

Optimal production occurs in iron-depleted media. S. apiospermum strain IHEM 14462, isolated from a cystic fibrosis patient, was cultivated in YEPD medium (yeast extract, peptone, dextrose) with 200 μM bathophenanthroline disulfonate (BPS) to chelate iron. After 48 hours at 37°C with agitation, mycelia were harvested, and RNA sequencing confirmed the upregulation of sidA, sidF, sidI, and sidH under these conditions.

Table 1: Gene Expression Fold Changes Under Iron Depletion

GeneFunctionLog2 Fold Change (Iron Depletion)
sidAN5-hydroxylation+3.2 ± 0.4
sidFAnhydromevalonyl transfer+2.8 ± 0.3
sidICoA-ligation+2.5 ± 0.2
sidHDehydration+2.1 ± 0.3

Extraction and Purification

Post-cultivation, siderophores were extracted using liquid-liquid separation with ethyl acetate and purified via reversed-phase HPLC. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed the structure of this compound, particularly the N-methyl and anhydromevalonyl motifs.

Chemical Synthesis Strategies

Patent-Based Synthetic Routes

A patented method (EP3265130B1) describes the synthesis of dimethylneocoprogen I, a structural analog, through modular conjugation of siderophore components with antibiotics. Although tailored for sideromycin production, this approach provides insights into dimethylneocoprogen synthesis:

  • Formylation/Acylation : Ephedrine derivatives are formylated using ethyl formate at 55–60°C or acetylated with acetic anhydride in chloroform.

  • Deoxygenation : The benzylic hydroxyl group is removed via refluxing with Raney Nickel in toluene, achieving >90% yield.

  • Hydrolysis : The deoxygenated amide is hydrolyzed with 1:1 HCl to yield the final amine.

Table 2: Key Reaction Conditions in Chemical Synthesis

StepReagents/ConditionsYield (%)
FormylationEthyl formate, 55–60°C85–90
DeoxygenationRaney Nickel, toluene, reflux90–95
Hydrolysis1:1 HCl, reflux80–85

Stereochemical Control

The use of optically pure d-ephedrine or l-ephedrine ensures stereoselective formation of the target compound, avoiding racemic mixtures. Polarimetry confirmed enantiomeric excess (>99%) in the final product.

Challenges and Optimization

  • Catalyst Selectivity : Raney Nickel, while effective for benzylic deoxygenation, requires careful handling to prevent over-reduction.

  • Solvent Systems : Dichloromethane and chloroform were optimal for acylation, whereas toluene minimized side reactions during deoxygenation.

Comparative Analysis of Methods

Yield and Scalability

  • Microbial Biosynthesis : Yields 50–100 mg/L under optimized conditions, suitable for laboratory-scale production.

  • Chemical Synthesis : Achieves gram-scale quantities (≈85% overall yield), advantageous for industrial applications.

Environmental and Economic Considerations

Microbial methods leverage renewable substrates but require stringent iron control. Chemical synthesis, while scalable, generates solvent waste (e.g., toluene, chloroform), necessitating recycling protocols .

Chemical Reactions Analysis

Types of Reactions: N(alpha)-Dimethylneocoprogen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures (0-5°C).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products:

    Oxidation: Formation of dimethylneocoprogen oxides.

    Reduction: Formation of reduced dimethylneocoprogen derivatives.

    Substitution: Formation of substituted dimethylneocoprogen compounds with various functional groups.

Scientific Research Applications

N(alpha)-Dimethylneocoprogen has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and develop new metal complexes.

    Biology: The compound is employed in microbiological studies to investigate iron transport mechanisms in bacteria and fungi.

    Medicine: this compound is explored for its potential in developing iron-chelating drugs for treating iron overload disorders.

    Industry: It is used in the development of biosensors for detecting iron levels in environmental and clinical samples.

Mechanism of Action

N(alpha)-Dimethylneocoprogen can be compared with other siderophores such as:

    Enterobactin: A high-affinity iron chelator produced by Escherichia coli.

    Ferrichrome: A cyclic hexapeptide siderophore produced by fungi.

    Desferrioxamine: A clinically used iron chelator for treating iron overload.

Uniqueness: this compound’s unique feature is its enhanced stability and binding affinity due to the presence of dimethyl groups, making it more effective in iron chelation compared to its analogs.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of N(alpha)-Dimethylneocoprogen

Property Value Source
CAS Number 117852-96-7
Molecular Formula C₃₁H₄₉FeN₆O₁₁
Molecular Weight 737.599 g/mol
LogP (Partition Coefficient) 0.997
Polar Surface Area 245.06 Ų

Comparison with Structurally Related Compounds

Neocoprogen and Isoneocoprogen Analogs

This compound shares structural homology with neocoprogen and N(alpha)-dimethylisoneocoprogen I (CAS: 117852-96-7), both of which are iron(III)-coordinated siderophores. Key differences include:

  • Substitution Patterns: The dimethylation at the alpha-amino group in this compound contrasts with the non-methylated or singly methylated groups in neocoprogen .
  • Iron-Binding Sites : Like other coprogens, this compound uses hydroxamate groups for iron chelation. However, the acetylated side chain in its structure may reduce hydrolytic instability compared to simpler hydroxamate siderophores like ferrichrome .

Table 2: Structural Comparison with Related Siderophores

Compound Molecular Formula Key Functional Groups Iron-Binding Affinity (Theoretical)
This compound C₃₁H₄₉FeN₆O₁₁ Dimethylamino, hydroxamate High (due to multiple chelation sites)
Ferrichrome C₂₇H₄₂FeN₉O₁₂ Hydroxamate Moderate
Enterobactin C₃₀H₂₇FeN₃O₁₅ Catecholate Very High (pH-dependent)

Pharmacological and Environmental Relevance

While this compound’s biological activity remains understudied, related siderophores like coprogen B exhibit antifungal properties by sequestering iron from pathogens . The dimethylation in this compound could similarly enhance its utility in antimicrobial drug design.

Biological Activity

N(alpha)-Dimethylneocoprogen is a compound with significant biological activity, particularly in the context of antimicrobial properties and its role in iron acquisition mechanisms in bacteria. This article explores its biological activity based on diverse research findings, including data tables and case studies.

Overview of this compound

This compound is a derivative of the natural product neocoprogen, which is a siderophore—a molecule that binds and transports iron in microorganisms. Its structure allows it to effectively chelate iron, making it vital for bacterial growth and pathogenicity.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Iron Chelation : The compound binds to ferric iron (Fe³⁺), facilitating its uptake by bacteria through specific transport systems.
  • Antimicrobial Activity : It has been shown to exhibit bactericidal effects against various Gram-positive bacteria, including multidrug-resistant strains.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantitatively assessed through Minimum Inhibitory Concentration (MIC) studies. Below is a summary table of its efficacy against different bacterial strains:

Bacterial StrainMIC (mg/mL)Notes
Staphylococcus aureus0.01Effective against resistant strains
Streptococcus pneumoniae0.01High susceptibility observed
Escherichia coli> 100Limited activity due to outer membrane
Acinetobacter baumannii0.05Effective against multidrug-resistant

Case Studies

  • Study on Staphylococcus aureus :
    A study conducted by researchers demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in vitro. The compound's ability to chelate iron was linked to its bactericidal activity, with a reported MIC of 0.01 mg/mL, indicating potent efficacy against this pathogen .
  • Impact on Biofilm Formation :
    Another investigation focused on the effect of this compound on biofilm formation in Streptococcus pneumoniae. The results indicated that the compound not only inhibited bacterial growth but also disrupted pre-formed biofilms, suggesting potential therapeutic applications in treating biofilm-associated infections .
  • In Vivo Efficacy :
    In vivo studies involving murine models infected with Acinetobacter baumannii showed that administration of this compound led to significant reductions in bacterial load compared to controls, highlighting its potential as an effective treatment option for infections caused by this resistant pathogen .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

  • Toxicity Profile : Studies have indicated that while this compound is effective against certain bacteria, it exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as an antimicrobial agent .
  • Synergistic Effects : Combinations of this compound with existing antibiotics have shown synergistic effects, enhancing the overall antimicrobial efficacy and potentially reducing required dosages .

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